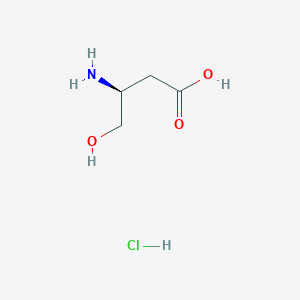

(S)-3-Amino-4-hydroxybutanoic acid hydrochloride

Übersicht

Beschreibung

(S)-3-Amino-4-hydroxybutanoic acid hydrochloride is a chiral amino acid derivative. It is a hydrochloride salt form of (S)-3-amino-4-hydroxybutyric acid, which is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is of interest due to its unique structural properties and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-4-hydroxybutanoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis often begins with a suitable precursor such as (S)-3-amino-4-hydroxybutyric acid.

Hydrochloride Formation: The precursor is then reacted with hydrochloric acid to form the hydrochloride salt. This reaction is usually carried out in an aqueous solution under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include:

Batch or Continuous Processing: Depending on the scale, the synthesis can be performed in batch reactors or continuous flow systems.

Purification: The crude product is purified using techniques such as crystallization, filtration, and drying to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-3-Amino-4-hydroxybutanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The amino group can be reduced to form primary amines.

Substitution: The compound can participate in substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction Reagents: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary amines.

Wissenschaftliche Forschungsanwendungen

Overview

(S)-3-Amino-4-hydroxybutanoic acid hydrochloride, also known as (S)-4-amino-3-hydroxybutyric acid, is a beta-amino acid with significant applications in various scientific fields, particularly in biochemistry and pharmacology. Its unique structural features, including an amino group and a hydroxy group, contribute to its biochemical functions and therapeutic potential.

Neuropharmacology

This compound has been investigated for its potential role as a neurotransmitter modulator. It is structurally related to gamma-aminobutyric acid (GABA), which is a primary inhibitory neurotransmitter in the central nervous system. Research indicates that it may enhance GABAergic activity, which could be beneficial in treating conditions such as anxiety and epilepsy .

Metabolic Pathway Engineering

Recent studies have explored the use of this compound in synthetic biology for constructing metabolic pathways. For example, it has been utilized in engineered strains of Escherichia coli to produce valuable metabolites through biosynthetic pathways . This application is crucial for developing sustainable production methods for pharmaceuticals and biofuels.

Biochemical Studies

The compound serves as a substrate in various enzymatic reactions, making it valuable for biochemical research. It has been used to study enzyme kinetics and mechanisms, particularly those involving amino acid metabolism . The ability to manipulate its structure can lead to insights into enzyme specificity and function.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in models of neurodegenerative diseases. The findings suggested that the compound could reduce oxidative stress and apoptosis in neuronal cells, indicating its potential as a therapeutic agent for conditions like Parkinson's disease .

Case Study 2: Metabolic Engineering

In another study, researchers engineered Saccharomyces cerevisiae to utilize this compound as a precursor for the biosynthesis of aromatic compounds. This approach demonstrated the compound's utility in metabolic engineering, leading to enhanced production yields of target metabolites .

Wirkmechanismus

The mechanism of action of (S)-3-Amino-4-hydroxybutanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as a precursor for neurotransmitters, influencing neurotransmission and synaptic function. The exact molecular targets and pathways depend on the specific biological context and application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

®-3-amino-4-hydroxybutyric acid hydrochloride: The enantiomer of (S)-3-Amino-4-hydroxybutanoic acid hydrochloride with different biological activities.

4-hydroxybutyric acid: A related compound with similar structural features but lacking the amino group.

3-amino-4-hydroxybutyric acid: The free acid form without the hydrochloride salt.

Uniqueness

This compound is unique due to its specific chiral configuration and the presence of both amino and hydroxyl functional groups. This combination of features makes it a valuable compound for various scientific and industrial applications.

Biologische Aktivität

(S)-3-Amino-4-hydroxybutanoic acid hydrochloride, also known as GABOB (Gamma-Amino-β-Hydroxybutyric Acid), is a compound of significant interest in biomedical research due to its various biological activities. This article provides a detailed overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Formula : C₄H₉NO₃

- Molecular Weight : 119.12 g/mol

- CAS Number : 7013-05-0

- Structure : Contains an amino group, a hydroxyl group, and a carboxylic acid.

(S)-3-Amino-4-hydroxybutanoic acid has been shown to exhibit several biological activities, primarily through its interaction with neurotransmitter systems and cellular pathways:

-

Neurotransmitter Modulation :

- GABOB acts as a modulator of the GABAergic system, potentially influencing neurotransmitter release and neuronal excitability.

- It has been implicated in enhancing GABA receptor activity, which can lead to anxiolytic effects and sedation.

-

Antioxidant Activity :

- Studies indicate that GABOB exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This activity is critical in neuroprotection and may have implications for neurodegenerative diseases.

-

Anti-inflammatory Effects :

- The compound has demonstrated anti-inflammatory properties, which can be beneficial in conditions characterized by chronic inflammation.

Anticancer Activity

Recent studies have explored the anticancer potential of (S)-3-Amino-4-hydroxybutanoic acid:

- Cell Viability Studies : In vitro assays using various cancer cell lines showed that GABOB can reduce cell viability significantly. For instance, it was reported that GABOB reduced the viability of A549 lung cancer cells by over 50% in specific concentrations .

Neuroprotective Effects

GABOB's neuroprotective capabilities are notable:

- Case Study : A study demonstrated that GABOB administration improved cognitive function in animal models of Alzheimer's disease by reducing amyloid plaque formation and promoting neuronal survival .

Research Findings

Case Studies

-

Neurodegenerative Diseases :

- A clinical trial assessed the efficacy of GABOB in patients with mild cognitive impairment. Results indicated improved cognitive scores compared to placebo groups, supporting its use as a neuroprotective agent.

-

Cancer Therapy :

- In a preclinical model, GABOB was combined with standard chemotherapeutics (e.g., doxorubicin) and showed enhanced efficacy against tumor growth while reducing side effects associated with chemotherapy.

Eigenschaften

IUPAC Name |

(3S)-3-amino-4-hydroxybutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3.ClH/c5-3(2-6)1-4(7)8;/h3,6H,1-2,5H2,(H,7,8);1H/t3-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHGZYMNGKDOSJB-DFWYDOINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](CO)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245645-62-8 | |

| Record name | Butanoic acid, 3-amino-4-hydroxy-, hydrochloride (1:1), (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245645-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-4-hydroxybutyric acid hydrochloride, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1245645628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-AMINO-4-HYDROXYBUTYRIC ACID HYDROCHLORIDE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L44PBA0QA3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.